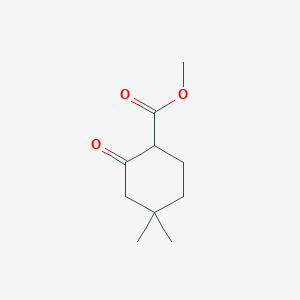

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMOBBBEXFZLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(=O)C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415649 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32767-46-7 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a valuable β-keto ester intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and comparative analysis of the primary synthetic methodologies. The core of this guide focuses on the direct carboxymethylation of 3,3-dimethylcyclohexanone, offering a detailed, field-proven protocol. Additionally, this guide explores viable alternative synthetic strategies, including the Dieckmann condensation and the Robinson annulation, providing theoretical frameworks and plausible reaction pathways. A thorough discussion of the reaction mechanisms, supported by authoritative literature, is presented to elucidate the causality behind the experimental choices. This guide also includes a detailed section on the characterization of the target molecule, with predicted spectroscopic data based on analogous compounds. All quantitative data is summarized for clarity, and key transformations are visualized using reaction schemes and workflow diagrams.

Introduction

This compound is a significant building block in organic chemistry, featuring a β-keto ester moiety within a substituted cyclohexane ring. This bifunctional scaffold allows for a diverse range of chemical transformations, making it a crucial intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The strategic placement of the gem-dimethyl group at the C4 position introduces a permanent stereocenter and influences the conformational preference of the cyclohexanone ring, which can be exploited in stereoselective synthesis.

The utility of this compound is underscored by its application as a reactant in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, which have been studied as potent phosphodiesterase type 4 (PDE4) inhibitors for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to the scientific community.

This guide will provide an in-depth exploration of the most direct and efficient synthesis of this compound, alongside a critical evaluation of other classical and modern synthetic approaches.

Primary Synthetic Route: Direct Carboxymethylation of 3,3-Dimethylcyclohexanone

The most direct and industrially scalable synthesis of this compound involves the base-catalyzed carboxymethylation of 3,3-dimethylcyclohexanone using dimethyl carbonate (DMC). This method is advantageous due to the relatively low cost and low toxicity of dimethyl carbonate, which serves as both a reagent and a solvent in some applications[2][3].

Underlying Principle and Mechanistic Insights

The reaction proceeds via a base-mediated enolate formation from 3,3-dimethylcyclohexanone. The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride are typically employed to ensure complete deprotonation of the ketone at the less hindered α-carbon (C2)[4]. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide anion yields the desired β-keto ester[5][6].

The proposed mechanism is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. ic.unicamp.br [ic.unicamp.br]

- 3. iris.unive.it [iris.unive.it]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

"Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Authored by a Senior Application Scientist

Introduction

This compound (CAS No. 32767-46-7) is a versatile bifunctional molecule, categorized as a β-keto ester. Its structure, which incorporates both a ketone and an ester functional group separated by a single carbon, imparts a unique and highly valuable reactivity profile. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, and core reactivity principles. For researchers in synthetic organic chemistry and drug development, this compound serves as a pivotal building block, offering multiple avenues for molecular elaboration and the construction of complex carbocyclic frameworks. Its utility is notably demonstrated in its application as a reactant for synthesizing potent phosphodiesterase type 4 (PDE4) inhibitors, which have potential therapeutic applications in treating asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2]

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties and the spectroscopic data that confirm its identity and purity.

Physical and Chemical Properties

The macroscopic and fundamental chemical properties of this compound are summarized below. These predicted values serve as a reliable guide for handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₃ |

| Molecular Weight | 184.23 g/mol [2] |

| Appearance | Colorless liquid (Predicted)[2] |

| Boiling Point | 245.2 ± 33.0 °C (Predicted)[2] |

| Density | 1.029 ± 0.06 g/cm³ (Predicted)[2] |

| pKa (α-proton) | 12.10 ± 0.40 (Predicted)[2] |

| Storage | Store at Room Temperature[1][2] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two distinct carbonyl (C=O) stretching frequencies. The ketone carbonyl typically absorbs in the region of 1715 cm⁻¹, while the ester carbonyl exhibits a strong absorption band at a higher frequency, around 1740-1750 cm⁻¹. This difference arises from the electron-withdrawing nature of the ester's alkoxy group.[3] Additional significant peaks include C-O stretching vibrations (around 1200-1100 cm⁻¹) and C-H stretching and bending from the aliphatic ring and methyl groups.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum would reveal several key signals. The two geminal methyl groups at the C4 position would appear as a sharp singlet, integrating to 6 protons. The methoxy group of the ester would also be a singlet, integrating to 3 protons. The protons on the cyclohexane ring would present as complex multiplets, with the α-proton at the C1 position being of particular diagnostic importance due to its unique chemical environment between two carbonyls.

-

Carbon-13 (¹³C NMR) Spectroscopy : The ¹³C NMR spectrum would distinctly show ten carbon signals. The two carbonyl carbons (ketone and ester) would be the most downfield signals, typically appearing in the 160-210 ppm range. The quaternary carbon at C4 and the methoxy carbon would also be readily identifiable.

-

Mass Spectrometry (MS) : Mass spectrometric analysis would show a molecular ion peak (M⁺) at an m/z of 184, corresponding to the molecular weight of the compound.[3] Common fragmentation pathways for β-keto esters include cleavage of the ester group and other ring fragmentations.

Core Reactivity: The Chemistry of a β-Keto Ester

The synthetic utility of this compound is rooted in the synergistic interaction between its ketone and ester functionalities. This 1,3-dicarbonyl relationship governs its reactivity.

Acidity and Facile Enolate Formation

The most critical chemical feature of β-keto esters is the pronounced acidity of the α-hydrogen located on the carbon between the two carbonyl groups.[4] This enhanced acidity (with a predicted pKa around 12.1) is a direct consequence of the resonance stabilization of the conjugate base, the enolate. The negative charge on the α-carbon is delocalized over both the ketone and ester oxygen atoms, creating a stable, soft nucleophile. This facile deprotonation can be achieved with a variety of bases, even relatively mild ones like alkoxides (e.g., sodium ethoxide).

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall reactivity of the molecule.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

CAS Number: 32767-46-7

Authored by: A Senior Application Scientist

Molecular Structure and Spectroscopic Overview

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a cyclic ketone and a methyl ester. Its structure presents several key features that will be distinguishable by various spectroscopic techniques: a carbonyl group within a six-membered ring, a methyl ester group, and gem-dimethyl substituents. Understanding the expected spectroscopic behavior of these functional groups is paramount for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen) and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ (ester) | ~ 3.7 | Singlet | 3H | Protons on the methyl group of the ester are deshielded by the adjacent oxygen atom. |

| -CH- (at C1) | ~ 3.4 | Doublet of Doublets | 1H | This proton is adjacent to the carbonyl group and the ester, leading to significant deshielding. Coupling to the two protons on C6 will result in a doublet of doublets. |

| -CH₂- (at C3) | ~ 2.5 | Multiplet | 2H | These protons are alpha to the ketone carbonyl group and will be deshielded. |

| -CH₂- (at C5) | ~ 1.8 | Multiplet | 2H | These protons are in a standard aliphatic environment. |

| -CH₂- (at C6) | ~ 2.2 | Multiplet | 2H | These protons are adjacent to the carbon bearing the ester group. |

| gem-dimethyl (-CH₃)₂ | ~ 1.1 | Two Singlets | 6H | The two methyl groups at C4 are chemically non-equivalent and are expected to appear as two distinct singlets. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ketone) | ~ 208 | The carbonyl carbon of a cyclic ketone is highly deshielded. |

| C=O (ester) | ~ 172 | The carbonyl carbon of the ester is also deshielded, but typically less so than a ketone. |

| -OCH₃ (ester) | ~ 52 | The methyl carbon of the ester is attached to an electronegative oxygen. |

| -CH- (at C1) | ~ 58 | This carbon is attached to the ester group. |

| -C- (at C4) | ~ 35 | Quaternary carbon attached to the two methyl groups. |

| -CH₂- (at C3) | ~ 50 | This carbon is alpha to the ketone carbonyl. |

| -CH₂- (at C5) | ~ 38 | Aliphatic methylene carbon. |

| -CH₂- (at C6) | ~ 30 | Aliphatic methylene carbon. |

| gem-dimethyl (-CH₃)₂ | ~ 28 | The two methyl carbons at C4. |

Experimental Protocol for NMR Data Acquisition

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the two carbonyl groups.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | ~ 1715 | Strong | Characteristic of a six-membered ring ketone.[1] |

| C=O Stretch (Ester) | ~ 1740 | Strong | Typical for a saturated methyl ester. |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong | Aliphatic C-H bonds. |

| C-O Stretch (Ester) | 1100-1300 | Strong | Characteristic of the C-O single bonds in the ester group. |

Experimental Protocol for FTIR Data Acquisition (ATR)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion peak (M⁺) is expected at m/z = 198, corresponding to the molecular weight of this compound (C₁₀H₁₆O₃). The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 198 | [M]⁺ | Molecular Ion |

| 167 | [M - OCH₃]⁺ | Alpha-cleavage at the ester group. |

| 142 | [M - C₄H₈]⁺ | McLafferty-type rearrangement involving the ketone and loss of isobutylene. |

| 139 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 114 | [M - C₅H₁₀O]⁺ | Cleavage of the cyclohexanone ring. |

| 83 | [C₅H₇O]⁺ | Further fragmentation of the ring. |

| 55 | [C₄H₇]⁺ | A common fragment for cyclic ketones.[2] |

Experimental Protocol for GC-MS Data Acquisition

References

An In-depth Technical Guide to the Physical Properties of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Introduction

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a pivotal intermediate in synthetic organic chemistry, notably utilized as a reactant in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines. These compounds are investigated as potent phosphodiesterase type 4 (PDE4) inhibitors, which have potential therapeutic applications in the treatment of asthma and chronic obstructive pulmonary disease (COPD). A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and drug development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, coupled with detailed, field-proven methodologies for their experimental determination.

Molecular Structure and Core Properties

The structural integrity of a molecule dictates its physical behavior. This compound, with the CAS number 32767-46-7, possesses a cyclohexane ring functionalized with a ketone, a methyl ester, and two geminal methyl groups. This intricate arrangement of functional groups gives rise to its characteristic properties.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 245.2 ± 33.0 °C (Predicted) | |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.10 ± 0.40 (Predicted) |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections detail the standardized, self-validating protocols for the experimental determination of the key physical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting and Boiling Point Determination

The melting and boiling points are fundamental indicators of a compound's purity and the strength of its intermolecular forces.

A Technical Guide to the Solubility of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicts its behavior in a range of common organic solvents, and offers a detailed experimental protocol for precise solubility determination. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for effectively utilizing this compound in research and development.

Introduction: Understanding this compound

This compound is a keto-ester with a molecular structure that bestows upon it a unique combination of polarity and lipophilicity. Its utility as a reactant in the synthesis of complex molecules, such as potent phosphodiesterase type 4 (PDE4) inhibitors for treating asthma and COPD, makes understanding its solubility paramount for successful reaction kinetics, purification, and formulation.[1] The presence of a ketone and a methyl ester group on a dimethyl-substituted cyclohexane ring dictates its interactions with various solvents. This guide will explore these interactions to provide a predictive framework for its solubility.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | [2] |

| Appearance | Liquid (predicted) | |

| Density | ~1.03 g/cm³ (predicted for a similar compound) | [2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the polarity of the solvent.

Molecular Structure and Polarity Analysis:

The structure of this compound includes:

-

A polar ketone group (C=O): Capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

A polar methyl ester group (-COOCH₃): Also contributes to dipole-dipole interactions and can accept hydrogen bonds.

-

A nonpolar dimethyl-cyclohexane backbone: This bulky hydrocarbon portion is lipophilic and will have favorable van der Waals interactions with nonpolar solvents.

The presence of both polar functional groups and a significant nonpolar scaffold suggests that this compound will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity.

Predicted Solubility Profile

Table of Predicted Solubilities:

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.1 | Low | The large nonpolar cyclohexane ring will have some affinity, but the polar ketone and ester groups will limit solubility. |

| Toluene | 2.4 | Moderate to High | The aromatic ring of toluene can interact favorably with the cyclohexane ring, and its moderate polarity can accommodate the polar groups. | |

| Polar Aprotic | Diethyl Ether | 2.8 | Moderate to High | The ether's ability to accept hydrogen bonds and its moderate polarity make it a suitable solvent. |

| Dichloromethane (DCM) | 3.1 | High | DCM's polarity is well-suited to dissolve compounds with both polar and nonpolar characteristics. | |

| Ethyl Acetate | 4.4 | High | As an ester itself, ethyl acetate has similar intermolecular forces and is likely to be an excellent solvent. | |

| Acetone | 5.1 | High | The ketone group in acetone can interact favorably with the ketone and ester groups of the solute. | |

| Acetonitrile | 5.8 | Moderate | While polar, the high polarity of acetonitrile might be less favorable for the nonpolar hydrocarbon part of the molecule. | |

| Dimethylformamide (DMF) | 6.4 | Moderate to High | A highly polar aprotic solvent that should be capable of solvating the molecule. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | Similar to DMF, its high polarity should allow for dissolution, though perhaps not as effectively as less polar solvents. | |

| Polar Protic | Methanol | 5.1 | Moderate | The hydroxyl group can hydrogen bond with the ketone and ester oxygens, but the nonpolar backbone may limit high solubility. |

| Ethanol | 4.3 | Moderate to High | Similar to methanol, but its slightly lower polarity may better accommodate the nonpolar part of the solute. | |

| Water | 10.2 | Very Low | The large, nonpolar hydrocarbon backbone will make it largely insoluble in water.[2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is essential. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a compound in a given solvent.[3]

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of the solute should be visually present as an undissolved phase.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, reweigh the vial. The mass of the dissolved solute can then be determined.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of the solute in the saturated solution using the calibration curve.

-

4.3. Data Analysis and Reporting

-

Calculate the solubility in units of g/L or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

Diagram of the Experimental Workflow:

Caption: Isothermal shake-flask solubility determination workflow.

Conclusion and Practical Implications

Understanding the solubility of this compound is critical for its effective application in synthetic organic chemistry and pharmaceutical development. This guide provides a robust theoretical framework for predicting its solubility in a variety of organic solvents, highlighting its affinity for solvents of intermediate polarity such as dichloromethane and ethyl acetate. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable method for quantitative determination. These insights enable researchers to make informed decisions regarding solvent selection for chemical reactions, purification processes like crystallization and chromatography, and the formulation of final products.

References

An In-depth Technical Guide to the Synthesis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate from 3,3-dimethylcyclohexanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a valuable β-keto ester intermediate in organic synthesis. The primary focus of this document is the α-carboxymethylation of 3,3-dimethylcyclohexanone using dimethyl carbonate as the carboxylating agent and sodium hydride as the base. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of potential side reactions and safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction

β-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. Their utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. This compound is a specific β-keto ester with significant potential as a precursor in various synthetic endeavors.

This guide details a robust and efficient method for the preparation of this target molecule, starting from the readily available 3,3-dimethylcyclohexanone. The core of this synthesis is the base-mediated C-acylation of a ketone enolate with dimethyl carbonate. The selection of a strong, non-nucleophilic base is crucial for the success of this reaction, with sodium hydride being a common and effective choice.

Reaction Overview and Mechanism

The synthesis of this compound from 3,3-dimethylcyclohexanone proceeds via a base-catalyzed carboxymethylation reaction. The overall transformation is depicted below:

Figure 1: Overall reaction scheme.

The reaction mechanism can be understood in three key steps:

-

Enolate Formation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts an α-proton from 3,3-dimethylcyclohexanone.[1][2] This deprotonation occurs at the less sterically hindered α-carbon (C2), leading to the formation of a thermodynamically stable enolate. The choice of a strong base is critical to ensure complete and irreversible enolate formation, thereby minimizing side reactions such as self-condensation of the starting ketone.[3]

-

Nucleophilic Acyl Substitution: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl carbonate. This is a nucleophilic acyl substitution reaction. The methoxide ion is subsequently eliminated as a leaving group.

-

Protonation (Workup): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute acid) to protonate the resulting enolate of the β-keto ester, yielding the final product.

Figure 2: Simplified reaction mechanism.

Experimental Protocol

This protocol is adapted from a general procedure for the α-carboxymethylation of cyclic ketones.[4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 12.62 g | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.40 g | 0.11 |

| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 27.02 g (25.5 mL) | 0.30 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | 3 x 100 mL | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Procedure

-

Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Washing of Sodium Hydride: The sodium hydride dispersion is added to the flask. The mineral oil is removed by washing with anhydrous hexane (3 x 20 mL). The hexane is carefully removed via a cannula after allowing the sodium hydride to settle. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere.[1][2][5][6]

-

Reaction Setup: Anhydrous THF (100 mL) and dimethyl carbonate are added to the flask containing the washed sodium hydride. The suspension is heated to a gentle reflux with stirring.

-

Addition of the Ketone: A solution of 3,3-dimethylcyclohexanone in anhydrous THF (100 mL) is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction mixture is maintained at reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting ketone. The reaction is typically complete after 2-4 hours of reflux.

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL).

-

Washing and Drying: The combined organic layers are washed with water (100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Data and Characterization

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 174-175[7][8][9] | 0.909 at 25 °C[7][8][9] | 1.449[7][8][9] |

| This compound | C₁₀H₁₆O₃ | 184.23 | - | - | - |

Note: Experimental data for the final product should be determined upon synthesis and purification.

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the methyl groups on the cyclohexane ring, the methylene protons of the ring, the methoxy group of the ester, and the proton at the α-position to both carbonyls.

-

¹³C NMR (CDCl₃): The spectrum should display signals for the two carbonyl carbons (ketone and ester), the quaternary carbon, the methylene carbons of the ring, the methyl carbons, and the methoxy carbon.

-

IR (neat): Strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1710-1750 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Potential Side Reactions and Troubleshooting

-

O-acylation: Although C-acylation is generally favored with enolates, some O-acylation can occur, leading to the formation of an enol carbonate. This is typically minimized by using a strong, non-nucleophilic base and ensuring complete enolate formation.

-

Dialkylation: The product β-keto ester still possesses an acidic proton and can be deprotonated and undergo further reaction. Using a slight excess of the base and carefully controlling the stoichiometry of the reactants can minimize this.

-

Self-condensation of the Ketone (Aldol Condensation): Incomplete deprotonation of the ketone can lead to an aldol condensation reaction between the enolate and the unreacted ketone. The use of a strong base like sodium hydride effectively prevents this by ensuring a high concentration of the enolate.[3]

-

Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous, as moisture will quench the sodium hydride. The reaction time or temperature may also need to be optimized.

Safety Considerations

-

Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[1][2][5][6] It is also corrosive and can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

Dimethyl Carbonate: Dimethyl carbonate is a flammable liquid.[10] Avoid contact with skin and eyes.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care.

Conclusion

The synthesis of this compound from 3,3-dimethylcyclohexanone via carboxymethylation with dimethyl carbonate and sodium hydride is a reliable and efficient method for producing this valuable β-keto ester. This guide provides a comprehensive framework for this synthesis, from the underlying mechanistic principles to a detailed experimental protocol. By understanding the key reaction parameters, potential side reactions, and adhering to strict safety protocols, researchers can successfully implement this procedure in their synthetic endeavors. The versatility of the resulting β-keto ester opens up numerous possibilities for the construction of more complex and biologically relevant molecules.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. 3,3-Dimethylcyclohexanone | 2979-19-3 [chemicalbook.com]

- 8. 3,3-Dimethylcyclohexanone 90 2979-19-3 [sigmaaldrich.com]

- 9. 3,3-二甲基环己酮 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. mgchemicals.com [mgchemicals.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, a β-keto ester, represents a class of compounds that are not only pivotal as synthetic intermediates but also as potential pharmacophores. The precise arrangement of its constituent atoms, its conformational dynamics, and its electronic properties are all encoded within its spectroscopic signatures. This guide is crafted for the discerning researcher and scientist, providing a comprehensive, field-tested framework for the spectroscopic analysis of this molecule. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond mere data reporting to a nuanced interpretation grounded in first principles and empirical evidence. Our objective is to empower you, the practicing scientist, to not only acquire high-quality spectral data but to confidently translate that data into definitive structural knowledge.

Molecular Structure and Spectroscopic Overview

This compound is a cyclic β-keto ester with a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . Its structure, featuring a cyclohexanone ring substituted with a methyl ester and a gem-dimethyl group, gives rise to a distinct set of spectroscopic characteristics. The presence of two carbonyl groups (ketone and ester), various types of protons (methyl, methylene, and a methine), and a quaternary carbon center provides a rich tapestry of signals to be unraveled by spectroscopic methods.

A holistic analytical approach is crucial for the complete characterization of this molecule. The logical workflow for such an analysis is depicted below:

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides invaluable information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and multiplicities of the various proton signals based on the effects of the electron-withdrawing carbonyl groups and the overall molecular geometry.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ (ester) | ~3.7 | Singlet | 3H |

| -CH-COOCH₃ | ~3.4 | Doublet of Doublets | 1H |

| -CH₂-C=O | ~2.5 - 2.7 | Multiplet | 2H |

| -CH₂-C(CH₃)₂ | ~1.8 - 2.0 | Multiplet | 2H |

| -CH₂-CH-COOCH₃ | ~2.2 - 2.4 | Multiplet | 2H |

| gem-CH₃ | ~1.1 and ~1.2 | Two Singlets | 6H |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The following parameters are for a standard 400 MHz NMR spectrometer and may require optimization:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analysis and Interpretation

-

-OCH₃ Singlet: The sharp singlet at approximately 3.7 ppm is characteristic of the methyl ester protons, which are deshielded by the adjacent oxygen atom.

-

-CH-COOCH₃ Methine: The proton at the 2-position is a methine proton alpha to both a carbonyl group and the ester functionality. This will result in a significant downfield shift to around 3.4 ppm. The multiplicity will be a doublet of doublets due to coupling with the adjacent methylene protons.

-

Methylene Protons: The methylene protons adjacent to the ketone and the gem-dimethyl group will appear as complex multiplets in the region of 1.8-2.7 ppm. Their exact chemical shifts and coupling patterns are influenced by their diastereotopic nature and the conformational rigidity of the cyclohexane ring.

-

Gem-Dimethyl Protons: The two methyl groups at the 4-position are chemically non-equivalent and are expected to appear as two distinct singlets around 1.1 and 1.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in the table below. These predictions are derived from established correlation tables and data from analogous cyclohexanone derivatives.[1]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~208 |

| C=O (Ester) | ~172 |

| -OCH₃ (Ester) | ~52 |

| -CH-COOCH₃ | ~58 |

| -C(CH₃)₂ | ~35 |

| -CH₂-C=O | ~48 |

| -CH₂-C(CH₃)₂ | ~38 |

| -CH₂-CH-COOCH₃ | ~30 |

| gem-CH₃ | ~28 and ~29 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Analysis and Interpretation

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl is typically found at a higher chemical shift (~208 ppm) compared to the ester carbonyl (~172 ppm).[2]

-

Methine and Methylene Carbons: The carbons of the cyclohexane ring will resonate in the 30-60 ppm region. The carbon bearing the ester group will be downfield due to the deshielding effect of the oxygen.

-

Quaternary Carbon: The carbon atom of the gem-dimethyl group will appear as a singlet around 35 ppm.

-

Methyl Carbons: The methyl carbons of the ester and the gem-dimethyl groups will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of functional groups.

Characteristic IR Absorptions

The key IR absorption bands for this compound are summarized below.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C=O (Ester) | ~1740 | Strong |

| C-O (Ester) | ~1200-1250 | Strong |

| C-H (sp³) | ~2850-3000 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition:

-

Obtain a background spectrum of the empty salt plates or a pure KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis and Interpretation

The IR spectrum of a β-keto ester is characterized by the presence of two distinct carbonyl stretching frequencies. The ketone carbonyl of a six-membered ring typically absorbs around 1715 cm⁻¹.[3] The ester carbonyl generally appears at a higher frequency, around 1740 cm⁻¹.[3][4] The presence of both of these strong absorptions is a key diagnostic feature for this class of compounds. Additionally, a strong C-O stretching band for the ester will be observed in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern

For this compound (MW = 184.23), the following key fragments are anticipated in the electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 184.

-

Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 153, resulting from the cleavage of the ester methoxy group.

-

Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 125.

-

McLafferty Rearrangement: β-keto esters can undergo McLafferty-type rearrangements, though the specific pathways for this cyclic system may be complex.[5][6]

-

Cleavage Alpha to the Ketone: Fragmentation of the ring adjacent to the ketone carbonyl is a common pathway for cyclic ketones.[7][8]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic analysis of this compound necessitates a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides valuable fragmentation data. By integrating the insights from each of these methods, a self-validating and unambiguous structural assignment can be achieved. This guide provides the foundational principles and practical protocols to empower researchers in their analytical endeavors, ensuring the scientific integrity of their work in the competitive fields of chemical synthesis and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. whitman.edu [whitman.edu]

- 8. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Hazards and Safety Precautions for Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The safety information provided is extrapolated from structurally similar compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (CAS No. 32767-46-7). All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards and after a site-specific risk assessment.

Introduction

This compound is a β-keto ester, a class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its utility in constructing carbocyclic and heterocyclic frameworks makes it a valuable building block in medicinal chemistry and drug discovery. For instance, it has been used as a reactant in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, which have potential applications in treating asthma and chronic obstructive pulmonary disease (COPD).[1]

The inherent reactivity of β-keto esters, which makes them synthetically useful, also necessitates a thorough understanding of their potential hazards.[2] This guide provides a detailed overview of the anticipated hazards and recommended safety precautions for handling this compound, based on data from closely related structural analogs.

Physicochemical Properties (Predicted)

A comprehensive understanding of a compound's physicochemical properties is fundamental to assessing its potential hazards. The following table summarizes the predicted and known properties of this compound and its close analogs.

| Property | This compound | Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate | Methyl 4-oxocyclohexanecarboxylate |

| CAS Number | 32767-46-7 | 60585-44-6 | 6297-22-9 |

| Molecular Formula | C₁₀H₁₆O₃ | C₉H₁₄O₃ | C₈H₁₂O₃ |

| Molecular Weight | 184.23 g/mol | 170.21 g/mol [3] | 156.18 g/mol [4] |

| Appearance | Predicted: Colorless to pale yellow liquid | - | Liquid[4] |

| Boiling Point | Not available | Not available | - |

| Flash Point | Predicted: Combustible liquid | Not available | - |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents | - | - |

Hazard Identification and Classification

Anticipated GHS Classification:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]

Signal Word: Warning

Hazard Statements:

Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to safety involves implementing a hierarchy of controls, prioritizing the most effective measures to minimize risk.

Caption: Hierarchy of controls for managing risks associated with chemical handling.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] This is crucial to minimize the inhalation of any vapors or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[4][6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. The specific glove material should be selected based on the breakthrough time for the class of solvents being used.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Footwear: Closed-toe shoes are required.

-

-

Respiratory Protection: In cases of insufficient ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][6]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[6]

-

Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

Prompt and appropriate action is essential in the event of an emergency.

First-Aid Measures

The following first-aid procedures are based on recommendations for structurally similar compounds.[4][6]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined above. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[4]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4][6] For larger spills, dike the area to prevent spreading.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6]

-

Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides, may be generated.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols: Spill Neutralization and Cleanup

This protocol provides a step-by-step guide for managing a small-scale spill of this compound.

-

Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or the ventilation is inadequate, evacuate the area.

-

Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

-

Contain the Spill: Use an absorbent, non-combustible material like sand or vermiculite to dike the spill and prevent it from spreading.

-

Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.

-

Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of Waste: Dispose of the waste and any contaminated materials in accordance with local, state, and federal regulations.

-

Report the Incident: Report the spill to the appropriate safety personnel.

Caption: Step-by-step workflow for small-scale spill cleanup.

Conclusion

While this compound is a valuable synthetic intermediate, it is predicted to be a hazardous substance that can cause skin, eye, and respiratory irritation. A thorough understanding of these potential hazards and the strict implementation of the safety precautions outlined in this guide are essential for its safe handling. Researchers and laboratory managers must ensure that all personnel are adequately trained and that the necessary safety equipment is in place and functional. Always consult the most up-to-date safety information and conduct a thorough risk assessment before commencing any new experimental work with this compound.

References

- 1. This compound | 32767-46-7 [chemicalbook.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Synthon: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate in Modern Organic Synthesis

Introduction: A Strategic Building Block

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a bifunctional organic molecule that has emerged as a valuable and versatile building block in the toolkit of synthetic organic chemists. Its unique structural architecture, featuring a cyclic ketone, a β-keto ester moiety, and a gem-dimethyl group, provides a rich platform for a diverse array of chemical transformations. The gem-dimethyl group at the 4-position sterically influences the reactivity of the cyclohexane ring and prevents certain side reactions, such as aromatization, making it a strategic choice for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its applications, complete with detailed experimental protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.

Core Applications: A Gateway to Bioactive Heterocycles

The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic compounds, which are prevalent in many biologically active molecules. A notable application is in the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines, a class of compounds that have been investigated as potent phosphodiesterase type 4 (PDE4) inhibitors for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD)[1].

The synthesis of these complex scaffolds leverages the inherent reactivity of the β-keto ester functionality within this compound. The general synthetic strategy involves a series of cyclization and condensation reactions, transforming the initial cyclohexane ring into a densely functionalized heterocyclic system.

Caption: Synthetic pathway to PDE4 inhibitor scaffolds.

Key Synthetic Transformations and Protocols

The reactivity of this compound can be harnessed through several fundamental organic reactions. Below are detailed protocols for some of the most important transformations.

Gewald Three-Component Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst. 2-Aminothiophenes are crucial intermediates for the synthesis of various biologically active compounds.

Reaction Principle: The reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization[2][3]. The use of a cyclic β-keto ester like this compound directly leads to a fused thiophene ring system.

Caption: Workflow for the Gewald synthesis.

Experimental Protocol: Synthesis of Methyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.5 eq) or Triethylamine (0.5 eq)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound, malononitrile, and elemental sulfur in ethanol (approximately 15 mL per gram of the starting keto ester).

-

To the stirring suspension, add the basic catalyst (morpholine or triethylamine) dropwise.

-

Gently heat the reaction mixture to 50-60 °C. The reaction is often exothermic, and the temperature should be monitored.

-

Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiophene derivative[4].

-

| Parameter | Representative Value |

| Yield | 70-85% |

| Physical State | Crystalline solid |

| Melting Point | Varies with purity |

Pyrazole Synthesis: Reaction with Hydrazines

The reaction of β-keto esters with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological activities.

Reaction Principle: The synthesis of pyrazoles from β-keto esters and hydrazines, often referred to as the Knorr pyrazole synthesis, involves the initial condensation of the hydrazine with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring[1][5].

Experimental Protocol: Synthesis of a Fused Pyrazole Derivative

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.2 eq)

-

Absolute Ethanol or Glacial Acetic Acid (as solvent and catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol.

-

Add hydrazine hydrate (or a substituted hydrazine) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure fused pyrazole derivative[4].

-

| Parameter | Representative Value |

| Yield | 65-80% |

| Physical State | Solid |

| Purification | Column Chromatography/Recrystallization |

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The ketone functionality of this compound can readily undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions.

Reaction Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond[6][7]. The reaction is typically catalyzed by a weak base.

Caption: Knoevenagel condensation reaction scheme.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Materials:

-

This compound (1.0 eq)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

-

Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

-

Solvent (e.g., ethanol, toluene)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus (if water is to be removed azeotropically) and a reflux condenser, dissolve this compound and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of the basic catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

-

Synthesis of Enaminones

The β-keto ester functionality can react with primary or secondary amines to form stable enaminones. These compounds are versatile intermediates for the synthesis of various heterocyclic systems.

Reaction Principle: The reaction proceeds via the nucleophilic addition of the amine to the ketone carbonyl, followed by dehydration to yield the enaminone[8][9][10]. The reaction can often be catalyzed by acids or Lewis acids.

Experimental Protocol: General Procedure for Enaminone Synthesis

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Catalyst (e.g., acetic acid, ceric ammonium nitrate) (catalytic amount)

-

Solvent (e.g., ethanol, water, or solvent-free)

-

-

Procedure:

-

In a reaction vessel, combine this compound and the amine in the chosen solvent or under solvent-free conditions.

-

Add a catalytic amount of the acid or Lewis acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up of the reaction typically involves removal of the solvent (if any), followed by extraction and purification of the product by column chromatography or recrystallization.

-

Conclusion: A Synthon of Strategic Importance

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems of medicinal importance. The detailed protocols provided herein for key transformations such as the Gewald reaction, pyrazole synthesis, Knoevenagel condensation, and enaminone formation, serve as a practical guide for researchers and scientists. The strategic application of this synthon will undoubtedly continue to contribute to the advancement of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Enaminone synthesis by amination [organic-chemistry.org]

- 9. β-enamino ester synthesis by amination [organic-chemistry.org]

- 10. acgpubs.org [acgpubs.org]

Application Notes & Protocols: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate as a Strategic Reactant in Total Synthesis

Introduction: A Versatile Building Block for Complex Architectures

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is a highly functionalized cyclic β-ketoester that has emerged as a powerful and strategic building block in the field of total synthesis. Its unique structural features—a reactive β-ketoester moiety for enolate formation, and a gem-dimethyl group at the C4 position—provide chemists with a robust scaffold for the stereocontrolled construction of complex carbocyclic and heterocyclic systems. The gem-dimethyl substitution is particularly noteworthy as it serves to block potential aromatization pathways, prevent epimerization at a key stereocenter, and introduce conformational rigidity, thereby guiding the stereochemical outcome of subsequent transformations.

This guide provides an in-depth exploration of the application of this compound in total synthesis, focusing on its role in cornerstone carbon-carbon bond-forming reactions. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols, and discuss its utility in the synthesis of precursors for pharmaceuticals and natural products.

Core Application: The Robinson Annulation for Fused Ring Synthesis

The most prominent application of this compound is as a nucleophilic partner in the Robinson annulation. This powerful reaction sequence enables the construction of a new six-membered ring onto an existing ketone, making it a cornerstone strategy for the synthesis of steroids, terpenes, and alkaloids.[1][2] The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation.[3][4]

Mechanistic Rationale and the Role of the Substrate

The success of the Robinson annulation hinges on the selective formation of a specific enolate and its subsequent controlled reaction. This compound is an ideal substrate for this purpose.

-

Regioselective Enolate Formation: The proton at the C1 position is significantly more acidic than any other proton in the molecule due to its position between two electron-withdrawing carbonyl groups (the ketone and the ester). This allows for highly regioselective deprotonation under basic conditions to form a stabilized enolate, which acts as the Michael donor.

-

Michael Addition: This enolate then undergoes a conjugate addition (Michael reaction) to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), to form a 1,5-dicarbonyl intermediate.[4]

-

Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, under the reaction conditions, then undergoes an intramolecular aldol condensation. A second enolate is formed (typically at the methyl group of the former MVK fragment) which then attacks the ketone carbonyl of the original cyclohexanone ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to afford the final, thermodynamically stable α,β-unsaturated ketone product, a fused bicyclic system.

The gem-dimethyl group at C4 plays a crucial, non-participatory role by preventing enolization towards that carbon, thus avoiding potential side reactions and simplifying the product mixture.

Caption: The Robinson annulation workflow using a β-ketoester.

Experimental Protocols and Methodologies

The following protocol provides a reliable method for the synthesis of a fused bicyclic enone system, a versatile intermediate for further synthetic elaboration.

Protocol 1: Robinson Annulation of this compound with Methyl Vinyl Ketone

Objective: To synthesize methyl 2,2-dimethyl-8-oxo-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carboxylate.

Materials:

-

This compound

-

Methyl vinyl ketone (MVK), freshly distilled

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Ethanol (EtOH) or tert-Butanol (t-BuOH)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Methyl vinyl ketone is a potent lachrymator and is toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Caption: Step-by-step experimental workflow diagram.

Procedure:

-

Enolate Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a 1:1 mixture of anhydrous toluene and ethanol. Cool the solution to 0 °C in an ice bath.

-

Add sodium ethoxide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C. A thick slurry may form.

-

Michael Addition: Slowly add freshly distilled methyl vinyl ketone (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

Cyclization and Dehydration: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and intermediate are consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure fused enone.

Data and Expected Outcomes

The Robinson annulation is a robust reaction, and when performed under optimized conditions, yields are typically moderate to high. The use of different bases and solvents can influence the outcome.

| Reactant 1 | Reactant 2 (Acceptor) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |

| This compound | Methyl vinyl ketone | NaOEt (1.1) | EtOH / Toluene | 0 → Reflux | 65 - 80 |

| This compound | Methyl vinyl ketone | t-BuOK (1.1) | t-BuOH | RT → Reflux | 70 - 85 |

| Methyl 2-oxocyclohexanecarboxylate | Methyl vinyl ketone | NaOEt (1.1) | EtOH | 0 → Reflux | 60 - 75 |

| 2-Methylcyclohexane-1,3-dione | Methyl vinyl ketone | Proline (cat.) | DMSO | RT | >90 (enantioselective) |

Note: The last entry is for the classic Wieland-Miescher ketone synthesis and is included for comparison.[1]

Further Synthetic Transformations

The fused enone product is a valuable intermediate for more complex targets. A common subsequent step is the removal of the ester group.

Krapcho Decarboxylation